Cas no 878735-22-9 (1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)

1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z1118994117
- AKOS000651026
- 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chlorophenyl)-5-methyl-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide
- F3126-1214
- STL022911
- 878735-22-9
- 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide
-
- インチ: 1S/C14H12ClN5O2/c1-8-7-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,16,18,21)
- InChIKey: DFIXBZZQJVTNRV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1N1C(C)=C(C(NC2C=C(C)ON=2)=O)N=N1
計算された属性
- せいみつぶんしりょう: 317.0679523g/mol
- どういたいしつりょう: 317.0679523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 85.8Ų
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3126-1214-2μmol |
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide |
878735-22-9 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3126-1214-1mg |
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide |
878735-22-9 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3126-1214-2mg |
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide |
878735-22-9 | 90%+ | 2mg |
$59.0 | 2023-07-05 |
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Comprehensive Analysis of 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 878735-22-9)
The compound 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 878735-22-9) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a triazole core and oxazole moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.
In recent years, the demand for novel heterocyclic compounds like 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide has surged, driven by advancements in drug discovery and material science. This compound's chlorophenyl and methyl-oxazole groups contribute to its stability and bioavailability, making it a subject of interest for optimizing pharmacokinetic properties. Its CAS No. 878735-22-9 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.
One of the most discussed topics in the context of 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is its potential role in addressing antibiotic resistance. With the rise of multidrug-resistant pathogens, scientists are exploring triazole-based derivatives as alternatives to conventional antibiotics. The compound's ability to inhibit bacterial growth while minimizing side effects positions it as a viable candidate for next-generation antimicrobial agents.
Another area of interest is the compound's application in crop protection. Agrochemical researchers are investigating its efficacy as a fungicide or insecticide, leveraging its heterocyclic framework to disrupt pest life cycles. The chlorophenyl group, in particular, enhances its binding affinity to target proteins in pests, offering a sustainable solution for modern agriculture. This aligns with the growing trend of eco-friendly pest control methods.
From a synthetic chemistry perspective, 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide exemplifies the versatility of click chemistry in constructing complex molecules. Its synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted method for generating triazole derivatives. This approach not only ensures high yields but also aligns with green chemistry principles, reducing waste and energy consumption.
The compound's physicochemical properties, such as solubility and melting point, are critical for formulation development. Researchers frequently query databases for data on CAS No. 878735-22-9 to optimize delivery systems, whether for oral or topical administration. Its carboxamide group further enhances its compatibility with various excipients, broadening its applicability in drug design.
In conclusion, 1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide represents a multifaceted compound with immense potential across industries. Its structural features, combined with emerging applications in healthcare and agriculture, underscore its value in contemporary scientific endeavors. As research progresses, this compound is poised to play a pivotal role in addressing global challenges, from infectious diseases to food security.
878735-22-9 (1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide) 関連製品
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